molecular formula C19H21FN4O3S B2473658 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-71-4

5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2473658
CAS No.: 851810-71-4
M. Wt: 404.46
InChI Key: XUKLNBPRIOOTLQ-UHFFFAOYSA-N
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Description

5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H21FN4O3S and its molecular weight is 404.46. The purity is usually 95%.
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Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-2-4-14(20)5-3-13)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLNBPRIOOTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole
  • Substituents :
    • 4-Fluorophenyl group
    • 1,4-Dioxa-8-azaspiro[4.5]decane moiety
    • Methyl group at the 2-position of the thiazole

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound exhibits significant affinity for sigma receptors, particularly σ1 receptors, which are implicated in several neurobiological processes. Studies have shown that related compounds with similar structures demonstrate high binding affinities (K(i) values) in the nanomolar range for these receptors .
  • Antitumor Activity : Preliminary in vitro studies suggest that the compound may exhibit antitumor properties. For instance, derivatives of the spiro compound have shown selective accumulation in tumor tissues during imaging studies using positron emission tomography (PET), indicating potential utility in cancer diagnostics and therapy .
  • Neuroprotective Effects : The sigma receptor modulation by this compound suggests possible neuroprotective effects. Compounds that target σ1 receptors have been associated with neuroprotection in models of neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor BindingHigh affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM)
Antitumor PropertiesSelective accumulation in tumor tissues
Neuroprotective EffectsPotential benefits in neurodegenerative models

Case Study: Tumor Imaging with Sigma Ligands

A notable study utilized a radiolabeled derivative of the compound to evaluate its potential for tumor imaging. The study reported significant accumulation in human carcinoma and melanoma models during PET imaging. The results indicated that compounds with favorable lipophilicity and σ1 receptor affinity could enhance tumor imaging capabilities and possibly serve as therapeutic agents .

The mechanism through which this compound exerts its biological effects likely involves:

  • Sigma Receptor Modulation : By binding to σ1 receptors, the compound may influence intracellular signaling pathways associated with cell proliferation and apoptosis.
  • Interaction with Acetylcholine Transporters : The selectivity observed for vesicular acetylcholine transporters suggests a role in cholinergic signaling pathways, potentially impacting cognitive functions and neuroprotection .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

The synthesis involves cyclization of thiazole and triazole rings, functional group modifications (e.g., fluorophenyl and spirocyclic moieties), and purification. Critical steps include:

  • Ring formation : Use cyclocondensation reactions with reagents like diethyl oxalate and ketones under reflux (ethanol or toluene) .
  • Catalysts : Triethylamine or sodium hydride to facilitate nucleophilic substitutions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization (DMF-EtOH mixtures) ensures >95% purity .
StepReaction TypeKey Reagents/ConditionsYield Optimization Tips
1CyclizationDiethyl oxalate, NaH, toluene, 80°CControl pH to avoid side products
2Substitution4-Fluorophenyl bromide, K₂CO₃, DMFUse excess aryl halide (1.2 eq)
3PurificationDMF-EtOH (1:1) recrystallizationSlow cooling enhances crystal purity

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and confirms spirocyclic connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 413.47 for C₂₀H₂₀FN₅O₂S) .
  • IR Spectroscopy : Detects functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict biological targets and optimize reactivity?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Prioritize binding poses with ΔG < -8 kcal/mol .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) calculates reaction pathways, identifying transition states to optimize synthetic routes .
  • Machine Learning : Train models on similar thiazolo-triazole derivatives to predict solubility or logP values .

Q. How should researchers investigate structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Compare analogues with different aryl groups (e.g., 2-fluorophenyl vs. 3,4-difluorophenyl) to assess impact on antifungal activity .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests against Candida albicans and cytotoxicity assays on mammalian cell lines .
  • Pharmacophore Mapping : Identify critical moieties (e.g., piperazine ring) via 3D-QSAR models .
AnalogSubstituent (R)Antifungal Activity (MIC, μg/mL)Cytotoxicity (IC₅₀, μM)
14-Fluorophenyl1.2>50
22,4-Dichlorophenyl0.835
33-Methoxyphenyl2.5>50

Q. How can discrepancies between in vitro and in vivo biological data be resolved?

  • Solubility Limitations : Poor aqueous solubility (common in thiazolo-triazoles) may reduce in vivo efficacy. Use co-solvents (e.g., PEG-400) or nanoformulations .
  • Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify rapid clearance pathways .
  • Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., infected tissue explants) .

Methodological Challenges and Solutions

Q. What strategies address low yields in the final synthetic step?

  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates) and adjust stoichiometry .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 100°C over 2 hours) minimizes decomposition .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki couplings if aryl halide reactivity is low .

Q. How can reaction mechanisms be elucidated for novel derivatives?

  • Isotopic Labeling : Incorporate ¹⁸O or ²H to track oxygen or proton transfer in cyclization steps .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to reconcile?

  • Strain Variability : Test against standardized strains (e.g., ATCC 90028 for C. albicans) to reduce variability .
  • Assay Conditions : Control pH (7.4 vs. 5.5) and incubation time (24h vs. 48h) to ensure reproducibility .
  • Meta-Analysis : Pool data from 5+ studies using random-effects models to identify consensus EC₅₀ values .

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